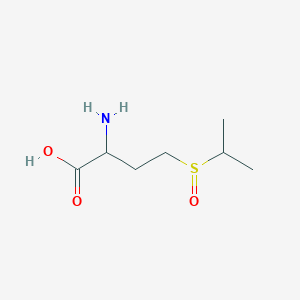
2-Amino-4-(propan-2-ylsulfinyl)butanoic acid
Description
2-Amino-4-(propan-2-ylsulfinyl)butanoic acid is a chemical compound with a unique structure that includes an amino group, a sulfinyl group, and a butanoic acid backbone
Properties
CAS No. |
6298-01-7 |
|---|---|
Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylsulfinylbutanoic acid |
InChI |
InChI=1S/C7H15NO3S/c1-5(2)12(11)4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
TUSHWFKKYUVADU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(propan-2-ylsulfinyl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of amino acids as starting materials, followed by the introduction of the sulfinyl group through oxidation reactions. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(propan-2-ylsulfinyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can lead to the formation of sulfonic acid derivatives, while reduction can yield sulfide derivatives.
Scientific Research Applications
2-Amino-4-(propan-2-ylsulfinyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(propan-2-ylsulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can influence various biochemical processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylthio)butanoic acid
- 2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid
- 2-(4-Aminophenyl)butanoic acid
Uniqueness
2-Amino-4-(propan-2-ylsulfinyl)butanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


